2-(Difluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Medicinal Chemistry Bioisosterism Drug Design

2-(Difluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 1193104-53-8) is a heteroaryl boronic pinacol ester featuring a pyridine core substituted at the 2-position with a difluoromethyl (–CF₂H) group and at the 4-position with a pinacol boronate ester. With a molecular formula of C₁₂H₁₆BF₂NO₂ and a molecular weight of 255.07 g/mol, it belongs to the class of fluorinated pyridinylboronic esters widely employed as intermediates in Suzuki-Miyaura cross-coupling reactions.

Molecular Formula C12H16BF2NO2
Molecular Weight 255.072
CAS No. 1193104-53-8
Cat. No. B590817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Difluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
CAS1193104-53-8
Molecular FormulaC12H16BF2NO2
Molecular Weight255.072
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C(F)F
InChIInChI=1S/C12H16BF2NO2/c1-11(2)12(3,4)18-13(17-11)8-5-6-16-9(7-8)10(14)15/h5-7,10H,1-4H3
InChIKeyRPTZCVGTIHWNSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Difluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine (CAS 1193104-53-8): A Strategic Boronic Ester Building Block for Sirtuin-Targeted and Bioisostere-Driven Drug Discovery


2-(Difluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 1193104-53-8) is a heteroaryl boronic pinacol ester featuring a pyridine core substituted at the 2-position with a difluoromethyl (–CF₂H) group and at the 4-position with a pinacol boronate ester . With a molecular formula of C₁₂H₁₆BF₂NO₂ and a molecular weight of 255.07 g/mol, it belongs to the class of fluorinated pyridinylboronic esters widely employed as intermediates in Suzuki-Miyaura cross-coupling reactions . The compound is specifically cited as a key building block in PCT patent WO 2009134973 A1 for the preparation of quinoline-based sirtuin modulators [1]. Its difluoromethyl group provides unique physicochemical properties—including hydrogen bond donor capacity and modulated lipophilicity—that distinguish it from non-fluorinated, mono-fluorinated, and trifluoromethyl analogs [2].

Why Generic Substitution Fails: Physicochemical and Functional Divergence of 2-(Difluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine from Common Analogs


Substituting 2-(difluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine with its closest structural analogs—such as the trifluoromethyl (–CF₃) or the free boronic acid variant—is not a chemically or functionally neutral decision. The –CF₂H group is significantly less lipophilic than –CF₃ (ΔlogP of –CF₂H vs –CH₃ ranges from –0.1 to +0.4, whereas –CF₃ consistently adds approximately +0.5 to +1.0 logP units) [1][2]. More critically, the –CF₂H group functions as a lipophilic hydrogen bond donor (with hydrogen bond acidity parameters A = 0.085–0.126, comparable to thiophenol and aniline), a property entirely absent in the –CF₃ group [1]. This hydrogen bond donor capability has been shown to directly enhance target binding and biological activity in quorum sensing inhibitor programs where –CF₂H outperformed the parent pyridine-N-oxide [3]. Additionally, the pinacol ester form offers superior shelf stability and handling characteristics compared to the free boronic acid (CAS 1571135-77-7), which is more prone to protodeboronation [4]. These differences mean that in-class compounds cannot be interchanged without altering pharmacokinetic profiles, target engagement, and synthetic outcomes.

Quantitative Differentiation Evidence for 2-(Difluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine: Comparator-Based Data for Informed Procurement


Hydrogen Bond Donor Capacity: –CF₂H vs. –CF₃ and –CH₃ in Pyridine Boronic Esters

The difluoromethyl (–CF₂H) group in the target compound is a demonstrated lipophilic hydrogen bond donor, a property confirmed by Abraham's solute ¹H NMR analysis. The hydrogen bond acidity parameter (A) for –CF₂H-substituted anisoles ranges from 0.085 to 0.126, placing it on a scale similar to thiophenol (A ≈ 0.09), aniline (A ≈ 0.12), and amine groups, but distinctly lower than hydroxyl (A ≈ 0.33) [1]. In contrast, the trifluoromethyl (–CF₃) group in analogs such as 2-(trifluoromethyl)pyridine-4-boronic acid pinacol ester (CAS 1036990-42-7) has negligible hydrogen bond donor capacity (A ≈ 0) [1]. This differential hydrogen bonding property can directly influence target protein binding conformations and ligand efficiency metrics. The experimental ΔlogP(water–octanol) for –CF₂H versus –CH₃ substitution spans –0.1 to +0.4, whereas –CF₃ substitution predictably increases logP by approximately +0.5 to +1.0 units, confirming that –CF₂H provides a more moderate and tunable lipophilicity profile [1][2].

Medicinal Chemistry Bioisosterism Drug Design

Quorum Sensing Inhibitory Activity: 2-Difluoromethylpyridine Bioisosteres vs. Pyridine-N-Oxide (4NPO)

A library of 2-difluoromethylpyridine derivatives, synthesized using building blocks structurally related to the target compound, was evaluated for quorum sensing (QS) inhibitory activity against Pseudomonas aeruginosa. The most potent 2-difluoromethylpyridine derivative (compound 5) exhibited an IC₅₀ of 19 ± 1.01 μM, representing a 1.7-fold improvement in potency over the reference pyridine-N-oxide inhibitor 4NPO (IC₅₀ = 33 ± 1.12 μM) [1]. Compounds 1 (IC₅₀ = 35 ± 1.12 μM) and 6 (IC₅₀ = 27 ± 0.67 μM) showed comparable or better activity. Notably, the 2-difluoromethylpyridine scaffold demonstrated this enhanced activity without the N-oxide moiety, which is often associated with metabolic liabilities and genotoxicity concerns [1]. In antibiofilm assays, the 2-difluoromethylpyridine derivatives also reduced Pseudomonas aeruginosa biofilm biomass comparably to 4NPO [1].

Anti-virulence Quorum Sensing Pseudomonas aeruginosa

Patent-Cited Synthetic Utility: Sirtuin Modulator Quinoline Synthesis via WO 2009134973 A1

The target compound is explicitly named as a building block in PCT patent application WO 2009134973 A1 (Vu, C. et al., assigned to Sirtris/GlaxoSmithKline) for the synthesis of quinoline-based sirtuin modulators [1]. This patent family covers sirtuin-modulating compounds of Structural Formula III, where the 2-difluoromethylpyridin-4-yl moiety is incorporated via Suzuki-Miyaura coupling using the pinacol boronic ester at the 4-position. While specific IC₅₀ values for the final quinoline products are not publicly disclosed in the patent, the explicit naming of this building block in a major pharmaceutical patent distinguishes it from non-fluorinated or differently fluorinated pyridine boronic esters that are not cited in this context [1]. The patent describes applications in increasing cellular lifespan and treating age-related diseases, metabolic disorders, and neurodegenerative conditions .

Sirtuin Modulation Epigenetics Age-Related Disease

Boronic Ester Stability: Pinacol Ester vs. Free Boronic Acid for Heteroaryl Systems

The target compound (pinacol ester, CAS 1193104-53-8) offers significantly greater stability against protodeboronation compared to its free boronic acid counterpart (CAS 1571135-77-7). Pyridinylboronic acids, particularly those with electron-withdrawing substituents at the 2-position, are well-documented to undergo rapid protodeboronation under aqueous or basic conditions [1]. The difluoromethyl group, with its electron-withdrawing character (Hammett σₘ ≈ 0.32 for –CF₂H), exacerbates this instability in the free acid form. The pinacol ester provides kinetic stabilization through steric shielding of the boron center, enabling reliable storage at 2–8°C and consistent performance in Suzuki-Miyaura couplings . Commercial purity specifications for the target compound are typically 95–98% (HPLC), with NMR confirmation of structure, whereas the free boronic acid frequently requires freshly prepared solutions and shows batch-to-batch variability .

Synthetic Chemistry Boronic Ester Stability Protodeboronation

Suzuki-Miyaura Coupling Reactivity: Difluoromethyl vs. Trifluoromethyl Pyridine Boronic Esters

Fluorinated pyridinylboronic esters exhibit distinct reactivity profiles in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Competition experiments with fluorinated ketones suggest that difluoromethyl-substituted substrates can be more reactive than their trifluoromethyl counterparts due to reduced steric bulk, despite lower electronic activation . Specifically, competition experiments demonstrate that difluoromethyl ketones react preferentially over trifluoromethyl ketones in Rh-catalyzed arylation, an effect attributed to steric rather than electronic factors . For pyridine boronic esters, the 2-difluoromethyl group exerts a moderate electron-withdrawing effect (σₘ ≈ 0.32) compared to the stronger effect of –CF₃ (σₘ ≈ 0.43), which can influence transmetallation rates in the catalytic cycle [1]. The target compound's balanced electronic profile may offer advantages in couplings with electron-rich or sterically demanding coupling partners, though direct head-to-head yield comparisons with the –CF₃ analog under identical conditions are not publicly available.

Cross-Coupling Suzuki-Miyaura Heteroaryl Boronic Esters

High-Value Application Scenarios for 2-(Difluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine Based on Quantitative Evidence


Sirtuin Modulator Lead Optimization: Quinoline and Isoquinoline Library Synthesis

Medicinal chemistry teams pursuing sirtuin (SIRT1–7) modulation for age-related, metabolic, or neurodegenerative diseases should prioritize CAS 1193104-53-8 as the boronic ester coupling partner for constructing 4-(2-difluoromethylpyridinyl)-substituted quinolines and isoquinolines. The compound is explicitly cited in WO 2009134973 A1 for this purpose, providing a direct precedent for SAR exploration [1]. The –CF₂H group offers balanced lipophilicity (XLogP3-AA ≈ 1.5 for the core) and hydrogen bond donor capacity, which may contribute to sirtuin binding site interactions distinct from –CF₃ analogs [2]. Programs seeking to establish novel IP around sirtuin modulation can leverage the differentiated physicochemical profile of the –CF₂H moiety compared to previously explored –CF₃ and –CH₃ series.

Anti-Virulence Drug Discovery: Quorum Sensing Inhibitor Development without N-Oxide Liability

Anti-infective research groups developing quorum sensing inhibitors for Pseudomonas aeruginosa and other Gram-negative pathogens can use CAS 1193104-53-8 as a precursor to 2-difluoromethylpyridine-based QS inhibitors. Published data demonstrate that 2-difluoromethylpyridine derivatives achieve QS inhibition IC₅₀ values as low as 19 μM, outperforming the N-oxide reference 4NPO (IC₅₀ = 33 μM) [1]. This bioisosteric replacement strategy eliminates the N-oxide moiety while preserving or enhancing anti-QS activity, addressing the genotoxicity and metabolic instability concerns historically associated with N-oxide-containing compounds [1]. The pinacol ester form enables efficient parallel synthesis of derivative libraries via Suzuki-Miyaura diversification at the 4-position.

Fragment-Based Drug Discovery: Fluorinated Heteroaryl Boronic Ester as a Privileged Fragment

Fragment-based drug discovery (FBDD) programs targeting proteins with hydrogen bond donor pharmacophore requirements should consider CAS 1193104-53-8 as a privileged fragment. The –CF₂H group provides a validated, quantifiable hydrogen bond donor (A = 0.085–0.126) that can form polar interactions with protein backbone carbonyls or side-chain acceptors, while maintaining a lipophilic character suitable for binding pocket occupancy [1]. This dual hydrogen bond donor/lipophilic profile is unique among fluorinated fragments and cannot be replicated by –CF₃ (no H-bond donation) or –OH (excessive polarity and metabolic vulnerability) [1][2]. The boronic ester handle allows for subsequent fragment growing or linking via Suzuki-Miyaura coupling.

Agrochemical Intermediate: Fluorinated Pyridine Building Block for Herbicide and Fungicide Discovery

Agrochemical discovery programs targeting herbicides and fungicides can utilize CAS 1193104-53-8 to introduce the metabolically stabilized 2-difluoromethylpyridine motif into lead compounds. Difluoromethylpyridines are established scaffolds in commercial agrochemicals, where the –CF₂H group enhances metabolic stability by resisting cytochrome P450-mediated oxidation compared to –CH₃ analogs, while avoiding the excessive lipophilicity of –CF₃ that can lead to environmental persistence issues [1]. The pinacol ester provides a convenient handle for late-stage diversification, enabling rapid analog synthesis for structure-activity relationship studies [2]. The compound's role as a building block for heterobiaryl synthesis via Suzuki-Miyaura coupling is well-established .

Quote Request

Request a Quote for 2-(Difluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.